molecular formula C11H20INO4 B2628863 Methyl (S)-2-(Boc-amino)-5-iodopentanoate CAS No. 162007-08-1

Methyl (S)-2-(Boc-amino)-5-iodopentanoate

Cat. No.: B2628863
CAS No.: 162007-08-1
M. Wt: 357.188
InChI Key: UIRGEQFGUBOMIT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function and an iodine atom on the pentanoate chain. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional group compatibility.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Iodination: The iodination of the pentanoate chain is achieved using iodine and a suitable oxidizing agent like sodium iodide in the presence of a solvent such as acetonitrile.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid.

    Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used for ester hydrolysis.

Major Products Formed

    Substitution Reactions: Products include various substituted pentanoates depending on the nucleophile used.

    Deprotection Reactions: The primary amine is obtained after Boc removal.

    Ester Hydrolysis: The corresponding carboxylic acid is formed.

Scientific Research Applications

Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound is used in the development of peptide-based drugs and as a building block for bioactive molecules.

    Bioconjugation: It is employed in the modification of biomolecules for labeling and imaging studies.

    Material Science: The compound is used in the synthesis of functionalized polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-(tert-butoxycarbonylamino)-5-bromopentanoate: Similar structure but with a bromine atom instead of iodine.

    Methyl (S)-2-(tert-butoxycarbonylamino)-5-chloropentanoate: Similar structure but with a chlorine atom instead of iodine.

    Methyl (S)-2-(tert-butoxycarbonylamino)-5-fluoropentanoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its halogenated analogs. The iodine atom is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the Boc protecting group offers stability and selectivity in synthetic applications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRGEQFGUBOMIT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCI)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCI)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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